molecular formula C11H10O2S B2723197 7-methoxy-4-methyl-2H-chromene-2-thione CAS No. 24051-74-9

7-methoxy-4-methyl-2H-chromene-2-thione

Cat. No.: B2723197
CAS No.: 24051-74-9
M. Wt: 206.26
InChI Key: QTMBOMVSULEIIX-UHFFFAOYSA-N
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Description

7-methoxy-4-methyl-2H-chromene-2-thione is a chemical compound with the molecular formula C11H10O2S and a molecular weight of 206.26 g/mol . It is a derivative of chromene, a class of compounds known for their diverse biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-4-methyl-2H-chromene-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with sulfur-containing reagents . The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like acetone at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 7-methoxy-4-methyl-2H-chromene-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chromene ring .

Mechanism of Action

The mechanism of action of 7-methoxy-4-methyl-2H-chromene-2-thione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s thione group can also interact with various biological molecules, leading to diverse pharmacological effects .

Comparison with Similar Compounds

Uniqueness: 7-methoxy-4-methyl-2H-chromene-2-thione stands out due to its unique combination of a chromene ring and a thione group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

7-methoxy-4-methylchromene-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2S/c1-7-5-11(14)13-10-6-8(12-2)3-4-9(7)10/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMBOMVSULEIIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=S)OC2=C1C=CC(=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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